1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one
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Overview
Description
1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one is a chemical compound with the molecular formula C12H13F3N2O. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a piperidin-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one typically involves the reaction of 4-amino-3-(trifluoromethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
Trifluperidol: A compound with a similar trifluoromethyl-phenyl structure but used primarily as an antipsychotic drug.
Uniqueness
1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, while the piperidin-2-one moiety provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C12H13F3N2O |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-7-8(4-5-10(9)16)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6,16H2 |
InChI Key |
MUENZQGVLYJPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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